molecular formula C21H34O5 B3026355 Lipoxin B4 methyl ester CAS No. 97589-07-6

Lipoxin B4 methyl ester

Cat. No.: B3026355
CAS No.: 97589-07-6
M. Wt: 366.5 g/mol
InChI Key: HXIJZYQKEFLJAL-BMNOQHBCSA-N
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Description

Lipoxin B4 methyl ester is a derivative of lipoxin B4, a bioactive lipid mediator derived from arachidonic acid. Lipoxins are known for their anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation. This compound retains these properties and is often used in scientific research to study the mechanisms of inflammation and resolution.

Mechanism of Action

Target of Action

Lipoxin B4 methyl ester, also known as 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid methyl ester, primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It acts mainly on G protein-coupled receptors to regulate the cellular response caused by inflammation .

Mode of Action

The compound exerts immunomodulatory effects by regulating the behavior of its target cells. It promotes the clearance of apoptotic neutrophils, which helps to dampen inflammation and promote tissue repair . At a concentration of 100 nM, it inhibits polymorphonuclear leukocyte (PMN) migration stimulated by leukotriene B4 and inhibits leukotriene B4-induced adhesion of PMNs .

Biochemical Pathways

This compound is involved in the regulation of inflammation through its interaction with various biochemical pathways. It regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .

Pharmacokinetics

It is known that it is produced by the metabolism of 15-hete or 15-hpete by human leukocytes . The compound is more metabolically stable, easier to handle, and more synthetically accessible compared to its non-esterified form .

Result of Action

The result of this compound’s action is the resolution of inflammation. It slows the recruitment of polymorphonuclear neutrophils (PMNs) to the site of inflammation, while accelerating the recruitment of monocytes and stimulating the phagocytosis of apoptotic PMNs . This leads to a decrease in inflammation and promotes tissue repair .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that aspirin directly affects the lipoxin circuit by activating the biosynthesis of endogenous epimers of lipoxin, known as aspirin-triggered 15-epi-LX, which has potent anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lipoxin B4 methyl ester typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenase enzymes. The key steps include:

    Oxidation of arachidonic acid: This is catalyzed by 5-lipoxygenase to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

    Conversion to leukotriene A4: 5-HPETE is further converted to leukotriene A4 by the same enzyme.

    Formation of lipoxin B4: Leukotriene A4 is then converted to lipoxin B4 through the action of 12-lipoxygenase or 15-lipoxygenase.

    Methylation: Finally, lipoxin B4 is methylated to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Lipoxin B4 methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lipoxin B4 methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lipoxin B4 methyl ester is unique due to its specific interaction with FPR2 and its potent anti-inflammatory effects. Unlike other lipid mediators, it has a distinct structure that allows for targeted therapeutic applications .

Properties

IUPAC Name

methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIJZYQKEFLJAL-BMNOQHBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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